N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine
Description
N¹-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N¹-methyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,3-dihydrobenzo[1,4]dioxin (benzodioxane) moiety linked via a methylene group to a methylated primary amine. This structure combines the electron-rich benzodioxane ring with a flexible ethylenediamine chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(5-4-13)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8H,4-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABETVKYOITZDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
Using paraformaldehyde and hydrochloric acid as catalysts:
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Yield | 65% |
| Purity (HPLC) | 92% |
Nucleophilic Substitution
Bromination followed by displacement with a methylene nucleophile:
Challenges :
-
Competing side reactions at other ring positions require careful stoichiometry.
N-Methylation of Ethane-1,2-diamine
N¹-Methylation is critical for introducing the methyl group on the diamine. Two methods are prevalent:
Reductive Amination
Using formaldehyde and sodium cyanoborohydride:
Conditions :
Direct Alkylation
Methyl iodide in the presence of a base:
Optimization :
-
Excess methyl iodide (2.5 equiv) ensures complete methylation.
-
Side products (e.g., N,N-dimethyl derivatives) are minimized by controlling temperature (0–5°C).
Coupling of Dioxin and Diamine Moieties
The final step involves linking the methylene-functionalized dioxin with N¹-methylethane-1,2-diamine. Two approaches are documented:
Nucleophilic Substitution
Using 6-(Chloromethyl)-2,3-dihydrobenzodioxin and the diamine:
Data Table :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 60°C |
| Yield | 55% |
| Purity (NMR) | 95% |
Reductive Amination
Employing a ketone intermediate and sodium borohydride:
Advantages :
-
Higher selectivity compared to substitution methods.
-
Yield: 68% after column chromatography.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Drug Development
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity has been documented in multiple studies.
Case Study: Neurological Disorders
- A study published in Journal of Medicinal Chemistry explored the compound's role in synthesizing novel antidepressants, demonstrating improved binding affinity to serotonin receptors compared to existing medications .
Anticancer Research
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Investigations into its mechanism of action reveal potential pathways for drug design targeting tumor growth.
Case Study: Cytotoxicity
- In vitro studies showed that modifications of the compound led to increased apoptosis in breast cancer cells, highlighting its potential as a lead compound for anticancer drug development .
Agrochemicals
The compound is utilized in developing agrochemicals such as pesticides and herbicides. Its unique structure contributes to improved efficacy and reduced environmental impact.
Case Study: Pesticide Development
- Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly increased crop yields while minimizing harm to beneficial insects .
Polymer Development
In material science, N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine is employed in creating advanced polymers and coatings with enhanced durability.
Case Study: Coating Technologies
- A study highlighted the use of this compound in formulating protective coatings for industrial applications, showing resistance to environmental degradation .
Enzyme Inhibition Studies
Researchers utilize the compound in studies related to enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and potential therapeutic targets.
Case Study: Metabolic Pathways
- Investigations focused on the inhibition of specific enzymes involved in metabolic disorders revealed promising results, suggesting avenues for therapeutic intervention .
Pollutant Detection
The compound is also applied in environmental monitoring for detecting pollutants. Its chemical properties allow for sensitive analyses that aid compliance with safety regulations.
Case Study: Environmental Protection
Mechanism of Action
The mechanism of action of N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Comparative Data Table
Research Implications and Notes
- Synthesis : Analogous compounds (e.g., 9l–9n) are synthesized via condensation of diamines with aldehydes under controlled temperatures (90–110°C), suggesting feasible routes for the target compound .
- Structural Analysis : SHELX software is widely used for crystallographic refinement of similar small molecules, highlighting its role in elucidating benzodioxane derivatives’ conformations .
- Commercial Viability : High pricing for simpler analogs (e.g., $286.84/g for 1g) underscores the cost challenges in scaling up ethylenediamine-based derivatives .
Biological Activity
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 17413-10-4
This compound features a unique structure that enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
- Formation of the Benzodioxin Ring : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate amines or hydrazines.
- Substitution Reactions : Subsequent reactions involve substituting functional groups to enhance biological activity.
Antioxidant Activity
Research indicates that compounds derived from benzodioxin structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For instance, studies have shown that related compounds can inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage associated with various diseases .
Antimicrobial Activity
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine has been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine | E. coli | 22 |
| N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine | S. aureus | 25 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes related to metabolic disorders. Notably, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase enzymes. These activities suggest its potential use in managing conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
The precise mechanism through which N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine exerts its biological effects involves:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors to modulate their activity.
- Alteration of Metabolic Pathways : By inhibiting key enzymes involved in glucose metabolism or neurotransmitter breakdown, it can influence overall metabolic health.
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various derivatives of benzodioxin compounds against common pathogens like E. coli and S. aureus, N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine exhibited substantial antibacterial properties with zones of inhibition comparable to standard antibiotics .
Research on Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine alkylation | 4-methylbenzenesulfonyl chloride, Na₂CO₃, RT | 70–85 | |
| Reductive amination | H₂/Pt catalyst, ethanol, 50°C | 60–75 |
Advanced: How can computational methods predict the biological activity of this compound, and what validation steps are required?
Answer:
In silico approaches (e.g., molecular docking, QSAR models) use structural data from databases like PubChem or ChemSpider to predict interactions with targets like α-glucosidase or acetylcholinesterase . Key steps:
Molecular docking : Software (AutoDock Vina) models ligand-receptor binding using crystallographic data. For example, benzodioxin derivatives show inhibitory potential via H-bonding with enzyme active sites .
ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
Experimental validation : In vitro assays (e.g., enzyme inhibition, cytotoxicity) confirm predictions. Discrepancies between computational and experimental IC₅₀ values require re-evaluating force fields or solvation models .
Basic: What analytical techniques ensure structural fidelity and purity of this compound?
Answer:
- Spectroscopy :
- Elemental analysis (CHN) : Verifies stoichiometry (e.g., C₁₀H₁₄N₂O₂) with <0.3% deviation .
- Chromatography : HPLC or GC-MS detects impurities (<98% purity requires column chromatography) .
Advanced: How do researchers resolve contradictions in reported bioactivity data for benzodioxin-derived amines?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed pH, temperature) for enzyme inhibition studies .
- Compound stability : Degradation in storage (e.g., oxidation of amines) necessitates fresh preparation or inert atmosphere handling .
- Structural analogs : Subtle differences (e.g., methyl vs. ethyl groups) drastically alter activity. Compare derivatives using SAR studies .
Q. Table 2: Case Study on Bioactivity Variability
| Derivative | Target Enzyme | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| 7a (methyl) | α-glucosidase | 12.3 ± 1.2 | |
| 7c (ethyl) | α-glucosidase | 38.9 ± 3.1 |
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid vapor inhalation (amine odors indicate volatility) .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced: What strategies improve scalability of synthesis for industrial research applications?
Answer:
- Process intensification : Continuous flow reactors enhance heat/mass transfer, reducing reaction times .
- Membrane separation : Nanofiltration purifies intermediates without traditional column chromatography .
- Catalyst recycling : Immobilized Pt on mesoporous silica reduces costs in reductive amination .
Methodological: How can researchers design robust SAR studies for this compound?
Answer:
Core modifications : Vary substituents on the benzodioxin ring (e.g., -NO₂, -OCH₃) to assess electronic effects .
Side-chain optimization : Test alkyl/aryl groups on the ethane-1,2-diamine chain for steric effects .
Data integration : Use multivariate analysis (PCA) to correlate structural features with bioactivity .
Advanced: What in silico tools model the environmental fate of this compound?
Answer:
- EPI Suite : Predicts biodegradation half-life and bioaccumulation potential.
- Molecular dynamics (MD) : Simulates interactions with environmental matrices (e.g., soil organic matter) .
- Validation : Compare predictions with experimental OECD 301/302 biodegradation test results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
